molecular formula C22H32O5 B8063809 Torilin CAS No. 26296-53-7

Torilin

Cat. No.: B8063809
CAS No.: 26296-53-7
M. Wt: 376.5 g/mol
InChI Key: IQWVFAXBJQKUDH-TXCQZRSTSA-N
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Description

torilin is a natural product found in Torilis japonica and Cnidium monnieri with data available.

Scientific Research Applications

  • Anti-Angiogenic Activity : Torilin exhibits significant anti-angiogenic activity, which can be crucial in cancer treatment. It inhibits neovascularization, decreases the proliferation and formation of vascular endothelial cells' tubes, and down-regulates angiogenic factors in tumor cells (Kim et al., 2000).

  • Anti-Inflammatory Properties : this compound has shown potential as an anti-inflammatory agent, inhibiting NO release, iNOS, PGE2, COX-2, and various cytokines in LPS-stimulated RAW 264.7 macrophages. It also affects MAP kinases and NF-κB activation (Endale et al., 2017).

  • Anti-Invasive Activity : this compound blocks the invasion of cancer cells, such as HT1080 human fibrosarcoma cells, indicating potential in reducing metastatic potential of tumors (Kim et al., 2001).

  • Multidrug-Resistance Reversal : It helps reverse multidrug-resistance in cancer cells, enhancing the effectiveness of various chemotherapy drugs (Kim et al., 1998).

  • Antimicrobial Activity : this compound shows strong antimicrobial properties against Bacillus subtilis, indicating potential for therapeutic use in infections (Cho et al., 2008).

  • Effect on hKv1.5 Channel Current : this compound inhibits the hKv1.5 current in human heart cells, indicating potential applications in cardiac conditions (Kwak et al., 2006).

  • Melanin Production Inhibition : It has been found to inhibit melanin production, suggesting its use in treating hyperpigmentation disorders (Yun et al., 2009).

  • Inhibition of Testosterone 5α-Reductase : this compound inhibits this enzyme, which could have implications in treating conditions like androgenic alopecia or prostate diseases (Park et al., 2003).

Properties

IUPAC Name

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWVFAXBJQKUDH-TXCQZRSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13018-10-5
Record name Torilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13018-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TORILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X95X49L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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